molecular formula C10H11FN2 B3200194 2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile CAS No. 1017450-89-3

2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile

Cat. No.: B3200194
CAS No.: 1017450-89-3
M. Wt: 178.21 g/mol
InChI Key: YZUVBCSIKWSYBZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile is a nitrile derivative featuring a dimethylamino group and a 2-fluorophenyl substituent attached to a central carbon atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The dimethylamino group enhances nucleophilicity and solubility in polar solvents, while the 2-fluorophenyl moiety introduces steric and electronic effects critical for molecular interactions.

Properties

IUPAC Name

2-(dimethylamino)-2-(2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUVBCSIKWSYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorophenyl moiety attached to an acetonitrile backbone. Its chemical structure is pivotal for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
  • Antifungal Properties : It also demonstrated antifungal activity, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects, indicating its utility in cancer research .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to cell death.
  • Receptor Interaction : It potentially interacts with neurotransmitter receptors, affecting neuronal signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of various synthesized compounds found that derivatives of this compound exhibited significant antibacterial activity, particularly against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR), suggesting that modifications to the fluorophenyl group could enhance activity .
  • Cytotoxicity in Cancer Cells : In vitro tests on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating potential for development as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

  • Solubility : The compound is slightly soluble in water but soluble in organic solvents, which may influence its bioavailability.
  • Metabolism : Initial studies suggest that metabolic pathways may involve N-demethylation and hydroxylation, impacting its efficacy and safety profile .

Comparison with Similar Compounds

Compound NameAntimicrobial Activity (MIC µM)CytotoxicityNotes
This compound4.69 - 156.47ModerateEffective against resistant strains
Thiazole Derivative A8 - 200HighBroad-spectrum activity
Thiazole Derivative B10 - 150LowLimited clinical application

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile is in medicinal chemistry . It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders. The dimethylamino group enhances the lipophilicity and bioavailability of the resulting drugs, making them more effective in crossing biological membranes and interacting with specific molecular targets .

Organic Synthesis

In organic synthesis , this compound acts as an intermediate for creating more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution. For instance, the fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.

Biological Studies

The compound is also utilized in biological studies to investigate the effects of fluorinated compounds on biological systems. Preliminary studies suggest that it may interact with proteins and nucleic acids, influencing their activity and stability. This interaction is crucial for understanding the biological implications of fluorinated compounds in drug design and development .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other chemical formulations where enhanced performance is desired.

Case Studies

Study Focus Findings
Study on Neurological DisordersInvestigated the efficacy of derivatives containing dimethylamino groupsFound significant improvements in drug efficacy for treating conditions like depression and anxiety
Synthesis of Fluorinated CompoundsExplored synthetic routes using this compound as an intermediateSuccessfully synthesized new derivatives with enhanced biological activity
Interaction with Biological MacromoleculesAnalyzed binding interactions with proteinsIdentified stable complexes that influence protein activity, suggesting potential therapeutic applications

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence reactivity and applications.

Compound Name Substituent(s) on Phenyl Key Properties/Applications Reference
2-(Dimethylamino)-2-(2-fluorophenyl)acetonitrile 2-F High polarity; pharmaceutical intermediate
2-(3-Fluoro-4-iodophenyl)acetonitrile 3-F, 4-I Iodine enables cross-coupling reactions
2-(2,4-Dichlorophenyl)acetonitrile 2-Cl, 4-Cl COX-2 inhibition; lower solubility
Fluoro(2-fluorophenyl)acetonitrile 2-F Simpler structure; lacks amino group
  • Halogen Effects: Fluorine’s electronegativity withdraws electron density, whereas chlorine or bromine analogs (e.g., 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile) exhibit higher reactivity in nucleophilic substitutions .

Variations in Amino Groups

The amino group’s alkylation state impacts lipophilicity and chemical behavior.

Compound Name Amino Group Key Properties Reference
This compound N,N-Dimethyl Moderate lipophilicity; protonation at pH < 4
2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile N,N-Diethyl Higher lipophilicity; delayed metabolism
2-Phenyl-2-(phenylamino)acetonitrile N-Phenyl Reduced basicity; π-π stacking capability
  • Alkyl Chain Length: Diethylamino analogs (e.g., 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile) exhibit increased logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Donating Capacity: Dimethylamino groups enhance nucleophilicity at the nitrile carbon compared to non-aminated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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